

spectroscopic data for 4-Chloro-2-methylaniline (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-2-methylaniline

Cat. No.: B7725893

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **4-Chloro-2-methylaniline**

Authored by a Senior Application Scientist

This document provides a comprehensive analysis of the spectroscopic data for **4-Chloro-2-methylaniline** (CAS No. 95-69-2), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.^[1] A thorough understanding of its spectroscopic signature is paramount for identity confirmation, purity assessment, and quality control in research and industrial applications. This guide synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to create a detailed molecular fingerprint, grounded in the principles of analytical chemistry.

Molecular Profile:

- IUPAC Name: **4-Chloro-2-methylaniline**
- Synonyms: 4-Chloro-o-toluidine, 2-Amino-5-chlorotoluene^[2]
- Molecular Formula: C₇H₈ClN^[1]
- Molecular Weight: 141.60 g/mol ^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy provides unambiguous information about the carbon-hydrogen framework of a molecule. For **4-Chloro-2-methylaniline**, both ^1H and ^{13}C NMR are essential for confirming the substitution pattern on the aromatic ring.

The choice of solvent is critical; Deuterated chloroform (CDCl_3) is a common choice for this compound as it offers good solubility without interfering with the signals of interest.^[3]

^1H NMR Spectroscopy

The ^1H NMR spectrum reveals the electronic environment of each proton. The electron-donating effects of the amino ($-\text{NH}_2$) and methyl ($-\text{CH}_3$) groups, combined with the electron-withdrawing and ortho, para-directing nature of the chloro ($-\text{Cl}$) group, dictate the chemical shifts of the aromatic protons.

Experimental Protocol: ^1H NMR Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Chloro-2-methylaniline** in ~0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse sequence (e.g., ' zg30').
 - Number of Scans: 16-32 scans to achieve adequate signal-to-noise.
 - Relaxation Delay (D1): 1-2 seconds.
 - Spectral Width: 0-12 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Data Summary: ^1H NMR (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Assignment	Causality
~6.9 - 7.1	Multiplet	H-3, H-5	<p>These protons are adjacent to other aromatic protons, resulting in complex splitting.</p> <p>Their chemical shifts are influenced by the opposing electronic effects of the substituents.</p>
~6.65	Doublet	H-6	<p>This proton is ortho to the strong electron-donating $-\text{NH}_2$ group, causing it to be shielded and appear at a lower chemical shift (upfield).</p>
~3.7	Broad Singlet	$-\text{NH}_2$	<p>The protons of the amino group are exchangeable, which often results in a broad signal. The chemical shift can vary with concentration and sample purity.</p>

| ~2.15 | Singlet | $-\text{CH}_3$ | The methyl group protons are equivalent and not coupled to other protons, hence they appear as a sharp singlet. |

Note: Actual chemical shifts can vary slightly based on solvent and concentration. The data presented is a representative interpretation based on published spectra.[\[4\]](#)

Caption: Molecular structure with proton assignments for ^1H NMR.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic effects of the attached functional groups.

Experimental Protocol: ^{13}C NMR Acquisition

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ^{13}C .
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled sequence (e.g., 'zgpg30').
 - Number of Scans: 512-1024 scans are typically required.
 - Relaxation Delay (D1): 2 seconds.
 - Spectral Width: 0-200 ppm.
- Processing: Apply Fourier transformation and baseline correction. Calibrate the spectrum using the CDCl_3 solvent peak (triplet at 77.16 ppm).

Data Summary: ^{13}C NMR (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment	Causality
~143.1	C-1 (-NH ₂)	This carbon is directly attached to the nitrogen, placing it in a relatively deshielded environment.
~129.8	C-5	Aromatic CH carbon.
~126.9	C-3	Aromatic CH carbon.
~124.5	C-4 (-Cl)	The carbon bearing the chlorine atom is deshielded due to the electronegativity of chlorine.
~122.3	C-2 (-CH ₃)	Quaternary carbon attached to the methyl group.
~115.4	C-6	This carbon is ortho to the electron-donating amino group, causing significant shielding and an upfield shift.

| ~17.0 | -CH₃ | The aliphatic methyl carbon is highly shielded and appears far upfield. |

Note: Data is representative and sourced from available spectral databases.[\[3\]](#)[\[4\]](#)

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the vibrations of its bonds.

Experimental Protocol: IR Spectrum Acquisition (Liquid Film)

- Sample Preparation: As **4-Chloro-2-methylaniline** can be a low-melting solid or liquid, the liquid film method is suitable.[\[1\]](#)[\[5\]](#) Place one drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Collection: Acquire a background spectrum of the clean salt plates first. Then, run the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
- Parameters: Typically scan from 4000 cm^{-1} to 400 cm^{-1} . A resolution of 4 cm^{-1} is standard.



[Click to download full resolution via product page](#)

Caption: Workflow for acquiring an FTIR spectrum using the liquid film method.

Data Summary: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Significance
3400 - 3500	N-H stretch (asymmetric & symmetric)	Primary Amine (-NH ₂)	A characteristic doublet in this region is a strong indicator of a primary amine.
3000 - 3100	C-H stretch (aromatic)	Aromatic Ring	Confirms the presence of C-H bonds on the benzene ring.
2850 - 2960	C-H stretch (aliphatic)	Methyl (-CH ₃)	Indicates the presence of the methyl group.
~1620	N-H bend (scissoring)	Primary Amine (-NH ₂)	A strong band that further confirms the primary amine group.
1450 - 1550	C=C stretch	Aromatic Ring	Multiple sharp bands characteristic of the aromatic skeleton.
1250 - 1350	C-N stretch	Aryl Amine	Identifies the bond between the aromatic ring and the nitrogen atom.

| 1000 - 1100 | C-Cl stretch | Aryl Chloride | A strong band indicating the presence of the carbon-chlorine bond. |

Note: Data interpreted from spectral databases.[\[6\]](#)

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like this aniline derivative.

A key feature to look for is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%). Therefore, the molecular ion peak ($[\text{M}]^+$) will appear as two peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.

Experimental Protocol: Electron Ionization (EI-MS)

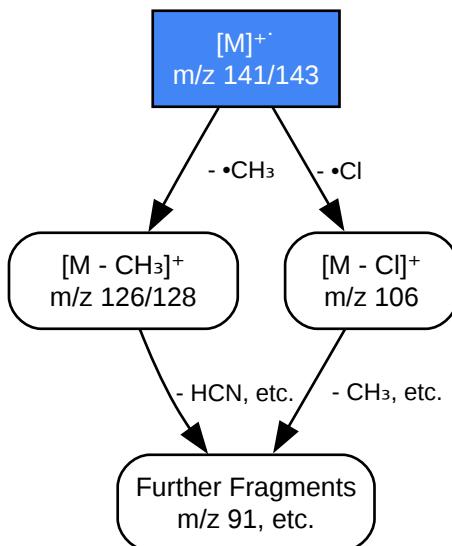
- **Sample Introduction:** Introduce a small amount of the sample (dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and purification.
- **Ionization:** Bombard the sample with high-energy electrons (~70 eV) in the ion source. This causes ionization and fragmentation.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or orbitrap).
- **Detection:** Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

Data Summary: Key Ions in the EI Mass Spectrum

m/z (Mass-to-Charge Ratio)	Ion	Significance
141 / 143	$[\text{C}_7\text{H}_8\text{ClN}]^+$	Molecular Ion ($[\text{M}]^+$). The 3:1 intensity ratio confirms the presence of one chlorine atom.
126 / 128	$[\text{M} - \text{CH}_3]^+$	Loss of the methyl group, a common fragmentation pathway.
106	$[\text{M} - \text{Cl}]^+$	Loss of the chlorine atom.

| 91 | $[C_6H_5N]^+$ or $[C_7H_7]^+$ | Further fragmentation, potentially involving rearrangement to a tropylum-like ion or loss of HCN. |

Note: Fragmentation data is based on typical patterns for substituted anilines and available spectral data.[\[7\]](#)



[Click to download full resolution via product page](#)

Caption: Simplified major fragmentation pathway for **4-Chloro-2-methylaniline** in EI-MS.

Safety and Handling Precautions

As a Senior Application Scientist, it is my responsibility to emphasize that proper handling is non-negotiable. **4-Chloro-2-methylaniline** is a hazardous substance.

- Classification: Toxic if swallowed, in contact with skin, or if inhaled.[\[8\]](#)[\[9\]](#) It is also classified as a suspected mutagen and a potential carcinogen (Category 1B/1A).[\[10\]](#)
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[\[10\]](#) Work should be conducted in a well-ventilated fume hood.
- Handling: Avoid breathing dust, fumes, or vapors.[\[1\]](#) Wash hands thoroughly after handling. Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[\[10\]](#)

- Disposal: Dispose of waste according to local, state, and federal regulations. Avoid release to the environment.[\[1\]](#)

Conclusion

The spectroscopic data presented in this guide provides a robust and multi-faceted fingerprint for the positive identification and characterization of **4-Chloro-2-methylaniline**. The ¹H and ¹³C NMR spectra confirm the precise arrangement of atoms in the molecular structure. The IR spectrum validates the presence of the key amine, aromatic, methyl, and chloro functional groups. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through its characteristic isotopic pattern and fragmentation. Together, these techniques form a self-validating system essential for any researcher or drug development professional working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 4-クロロ-2-メチルアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Chloro-2-methylaniline(95-69-2) ¹³C NMR [m.chemicalbook.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. 4-Chloro-2-methylaniline | 95-69-2 [chemicalbook.com]
- 6. 4-Chloro-2-methylaniline hydrochloride [webbook.nist.gov]
- 7. mzCloud – 4 Chloro 2 methylaniline [mzcloud.org]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [spectroscopic data for 4-Chloro-2-methylaniline (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b7725893#spectroscopic-data-for-4-chloro-2-methylaniline-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com